2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Overview
Description
2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine class. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. The presence of both bromophenyl and phenylpiperazinyl groups in its structure suggests that it may exhibit diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death) in malignant cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
- 2-(4-Fluorophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
- 2-(4-Methylphenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Uniqueness
The presence of the bromophenyl group in 2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine imparts unique electronic and steric properties that can influence its biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom can participate in different types of interactions, such as halogen bonding, which can enhance its binding affinity to target proteins .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4/c1-16-15-20(24-21(23-16)17-7-9-18(22)10-8-17)26-13-11-25(12-14-26)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKVHKLQMPMOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416796 | |
Record name | 2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-51-5 | |
Record name | 2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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